molecular formula C14H10BrFN2O2 B2613727 (Z)-4-bromo-N'-((2-fluorobenzoyl)oxy)benzimidamide CAS No. 423730-37-4

(Z)-4-bromo-N'-((2-fluorobenzoyl)oxy)benzimidamide

Cat. No.: B2613727
CAS No.: 423730-37-4
M. Wt: 337.148
InChI Key: QQIADKSSCPUIMA-UHFFFAOYSA-N
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Description

(Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and benzimidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide typically involves the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzimidamides.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with different oxidation states.

    Hydrolysis: Formation of 2-fluorobenzoic acid and 4-bromoaniline.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the field of oncology .

Industry

In the industrial sector, (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzoic acid
  • 4-bromoaniline
  • 2-fluorobenzoyl chloride
  • 4-bromo-N’-((2-chlorobenzoyl)oxy)benzimidamide

Uniqueness

(Z)-4-bromo-N’-((2-fluorobenzoyl)oxy)benzimidamide is unique due to the combination of bromine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and specific interactions with biological targets, which are not observed in similar compounds .

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIADKSSCPUIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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